molecular formula C18H14ClNO B3172432 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline CAS No. 946727-75-9

2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline

Cat. No.: B3172432
CAS No.: 946727-75-9
M. Wt: 295.8 g/mol
InChI Key: VXBFTGQNJTYPAP-UHFFFAOYSA-N
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Description

Significance of Aryl Ether and Anilino Moieties in Complex Molecular Architectures

The structural backbone of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline is fundamentally defined by the presence of an aryl ether linkage and an anilino group. These functional groups are pivotal in the design and synthesis of complex organic molecules.

The anilino moiety , a derivative of aniline (B41778), serves as a cornerstone functional group in organic synthesis. It provides a nucleophilic nitrogen atom that is a key reactive site for forming a vast array of chemical bonds, particularly carbon-nitrogen bonds. For many years, the synthesis of such compounds was dominated by classical methods like nitration followed by reduction, or copper-mediated chemistry at high temperatures. acs.org The development of palladium-catalyzed coupling reactions has significantly expanded the toolkit for creating complex amine-containing molecules. acs.org The anilino group is a fundamental component of numerous dyes, agrochemicals, and pharmacologically active molecules, where its basicity and reactivity are harnessed to achieve desired functions.

Table 1: Properties and Significance of Key Moieties
MoietyGeneral StructureKey CharacteristicsSignificance in Molecular Architecture
Aryl EtherAr-O-Ar'Chemically stable, bent C-O-C linkage, influences electronic properties via resonance. byjus.comlibretexts.orgFound in pharmaceuticals, polymers, and natural products; provides structural rigidity and electronic modulation. alfa-chemistry.com
AnilinoAr-NH₂Nucleophilic nitrogen, can be readily functionalized, basic character.Fundamental building block in synthesis of dyes, pharmaceuticals, and materials; key for C-N bond formation. acs.org

Foundational Aspects of Biphenyl (B1667301) and Chloroaniline Substructures in Chemical Research

Beyond the primary functional groups, the core scaffold of the title compound is built upon biphenyl and chloroaniline substructures, both of which are foundational in chemical research.

The biphenyl substructure , consisting of two phenyl rings linked by a single C-C bond, is a privileged scaffold in medicinal chemistry and materials science. arabjchem.orgdoaj.org Initially recognized for their use as intermediates and, in polychlorinated form (PCBs), as pesticides, biphenyls have become integral to the synthesis of a wide range of therapeutically significant compounds. arabjchem.orgresearchgate.net Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties. doaj.org The rotational freedom around the central C-C bond allows biphenyls to adopt various conformations, which can be critical for binding to biological targets. This torsional angle also influences the molecule's electronic properties and reactivity. researchgate.net Furthermore, the biphenyl moiety is a crucial component in the construction of liquid crystals and other advanced organic materials. researchgate.net

The chloroaniline substructure is a vital intermediate in the synthesis of a multitude of industrial and pharmaceutical chemicals. google.comchemicalbook.com The presence and position of the chlorine atom on the aniline ring significantly alter its chemical properties. Chlorine is an electron-withdrawing group via induction but an ortho-, para-directing group due to resonance. This dual electronic effect modifies the basicity of the amino group and the reactivity of the aromatic ring towards further substitution. Chloroaniline derivatives are precursors to azo dyes, agrochemicals, and various pharmaceuticals, including tranquilizers. google.com The reactivity of the amino group allows for its conversion into amides, ureas, and other functional groups, making it a versatile handle for synthetic transformations. chemicalbook.com

Overview of Current Research Trajectories in the Synthesis and Reactivity of Related Compounds

The synthesis of molecules like this compound, which contain a diaryl ether linkage, is a subject of ongoing research. Modern synthetic chemistry has moved beyond harsh classical methods to more efficient and versatile catalytic systems.

Key synthetic strategies for the formation of the diaryl ether bond include:

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide. scispace.com Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper, but modern variations utilize ligands and improved catalysts to proceed under milder conditions. researchgate.net

Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a powerful method for forming C-O bonds. It allows for the coupling of a wide range of aryl halides or triflates with alcohols and phenols, often with high functional group tolerance. acs.orgscispace.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective when one of the aryl rings is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net It offers a transition-metal-free alternative for specific substrates.

Coupling of Phenols with Arylboronic Acids: Known as the Chan-Lam coupling, this copper-promoted reaction provides another route to diaryl ethers, tolerating a wide range of substituents on both coupling partners. scispace.comorganic-chemistry.org

Research in this area focuses on developing catalysts that are more active, stable, and cost-effective, as well as expanding the substrate scope and functional group tolerance of these reactions. acs.orgsemanticscholar.org The reactivity of the resulting diaryl ether anilines is also of interest, as the aniline moiety can be further functionalized to build more complex molecular architectures, such as in the synthesis of various heterocyclic compounds or ligands for catalysis.

Table 2: Major Synthetic Methods for Diaryl Ether Formation
MethodReactantsCatalyst/ConditionsKey Advantages
Ullmann CondensationPhenol + Aryl HalideCopper (Cu) catalyst, base, high temperature. researchgate.netClassic, well-established method.
Buchwald-Hartwig C-O CouplingPhenol/Alcohol + Aryl Halide/TriflatePalladium (Pd) catalyst, phosphine (B1218219) ligand, base. scispace.comHigh functional group tolerance, broad substrate scope, milder conditions. acs.org
Chan-Lam CouplingPhenol + Arylboronic AcidCopper (Cu) catalyst, base, often at room temperature. organic-chemistry.orgMild reaction conditions, racemization-free for certain substrates. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)Phenoxide + Activated Aryl HalideBase, often no metal catalyst needed. researchgate.netSimple, metal-free, environmentally convenient for suitable substrates. researchgate.net

Rationale for In-depth Academic Inquiry into this compound

The rationale for a detailed academic investigation of this compound stems from the unique convergence of its four key structural components: the aryl ether linkage, the anilino group, the biphenyl scaffold, and the chloro-substituent. This specific combination suggests several avenues for fruitful research.

Novel Scaffold Potential: The molecule represents a distinct chemical scaffold that is not widely explored. The integration of the rigid, electronically active biphenyl unit with the flexible diaryl ether linkage and the reactive aniline group creates a platform for synthesizing new classes of compounds. Its derivatives could be explored as candidates for small-molecule inhibitors in medicinal chemistry or as building blocks for novel organic materials. researchgate.net

Complex Stereoelectronic Properties: The interplay between the different moieties presents a complex system of electronic and steric effects. An in-depth study could elucidate how the chloroaniline ring's electronics are modulated by the bulky and conjugated biphenyloxy group. Conformational analysis of the rotational barriers around the ether linkage and the biphenyl C-C bond would provide fundamental insights into its three-dimensional structure and potential interactions with other molecules.

Synthetic and Reactivity Studies: A systematic investigation into the synthesis of this molecule would provide a valuable case study for comparing the efficiency of modern cross-coupling methodologies (e.g., Buchwald-Hartwig vs. Ullmann) for sterically demanding substrates. Furthermore, exploring the reactivity of the aniline group in the presence of the other functionalities would map out its utility as a versatile intermediate for constructing more elaborate chemical structures, such as novel ligands or heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-14-10-11-18(16(20)12-14)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBFTGQNJTYPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Approaches to 2 1,1 Biphenyl 2 Yloxy 5 Chloroaniline and Analogues

Retrosynthetic Analysis for Construction of the Target Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgarxiv.org For 2-([1,1'-biphenyl]-2-yloxy)-5-chloroaniline, the most logical disconnection is at the diaryl ether C-O bond. This leads to two primary retrosynthetic pathways:

Disconnection A: This pathway involves breaking the bond between the oxygen atom and the 5-chloroaniline ring. This suggests a coupling reaction between a phenol (B47542), [1,1'-biphenyl]-2-ol, and an activated derivative of 4-chloroaniline (B138754), such as 2,4-dichloro-1-nitrobenzene, followed by reduction of the nitro group.

Disconnection B: Alternatively, the bond between the oxygen atom and the biphenyl (B1667301) ring can be disconnected. This approach points to a reaction between 2-bromo-[1,1'-biphenyl] and 5-chloro-2-aminophenol or its precursor.

Both strategies require a robust method for forming the aryl ether linkage, which is the central challenge in this synthesis. The choice of strategy often depends on the availability and reactivity of the starting materials and the desired substitution patterns on the final molecule.

Methodologies for the Formation of the Aryl Ether Linkage

The formation of the C-O bond in diaryl ethers can be achieved through several powerful synthetic methods. These include transition metal-catalyzed cross-coupling reactions, dehydrogenative couplings, and nucleophilic aromatic substitution.

Transition metal catalysis has revolutionized the synthesis of diaryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

The Ullmann condensation, first reported in 1905, is a classic method for forming diaryl ethers by reacting a phenol with an aryl halide in the presence of a copper catalyst. beilstein-journals.orgscielo.org.mx The traditional conditions often required harsh reaction temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.orgnih.gov

Modern advancements have led to milder and more efficient Ullmann-type couplings. The use of catalytic amounts of copper salts (e.g., CuI or Cu2O) in combination with ligands and a suitable base has significantly improved the reaction's scope and practicality. acs.orgorganic-chemistry.org Ligands such as diamines, amino acids, and salicylaldoxime (B1680748) can accelerate the reaction, allowing for lower temperatures and improved yields. beilstein-journals.orgnih.govorganic-chemistry.org Cesium carbonate (Cs2CO3) is often an effective base for these transformations. acs.orgorganic-chemistry.org These improved conditions tolerate a wider range of functional groups and can be applied to sterically hindered or electron-rich aryl halides. acs.orgorganic-chemistry.org

Table 1: Examples of Copper-Catalyzed Diaryl Ether Synthesis.
Aryl HalidePhenolCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePhenolCuI1,10-PhenanthrolineCs2CO3Pyridine11095
2-Bromotoluene4-MethoxyphenolCu2ODimethylglyoximeCs2CO3Acetonitrile8198
1-Iodonaphthalene2-NaphtholCuIN-MethylglycineK3PO4Dioxane10085

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been adapted for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org These methods often provide an alternative to the Ullmann reaction and can be more efficient for certain substrates. beilstein-journals.orgnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the catalyst.

The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligand. mit.edu Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald, have proven to be highly effective in promoting the C-O bond-forming reductive elimination step. researchgate.netnih.gov These reactions can be performed under relatively mild conditions and tolerate a wide variety of functional groups. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed Diaryl Ether Synthesis.
Aryl HalidePhenolPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
4-ChlorotoluenePhenolPd(OAc)2tBu-XPhosCs2CO3Toluene10095
2-Bromobiphenyl4-tert-ButylphenolPd2(dba)3RuPhosK3PO4Toluene10088
1-Chloro-4-nitrobenzene2,6-DimethylphenoltBuBrettPhos Pd G3-Cs2CO3Toluene11092

More recently, dehydrogenative coupling has emerged as an atom-economical and environmentally friendly approach for constructing C-O bonds. researchgate.net These methods avoid the need for pre-functionalized starting materials like aryl halides and instead form the diaryl ether linkage through the direct coupling of a C-H bond of one arene with the O-H bond of a phenol. rsc.org

These reactions are typically mediated by transition metal catalysts, such as palladium or copper, in the presence of an oxidant. researchgate.netnih.gov The development of these strategies is an active area of research, with a focus on improving selectivity and efficiency. This approach offers a "greener" synthetic route by reducing waste products. rsc.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming diaryl ethers, particularly when one of the aryl rings is electron-deficient. chemistrysteps.com The reaction proceeds through an addition-elimination mechanism, involving the attack of a phenoxide nucleophile on an electron-poor aryl halide to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The subsequent loss of the halide leaving group restores the aromaticity and yields the diaryl ether.

For an SNAr reaction to be effective, the aryl halide must be activated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.comrsc.orgacs.org The reactivity of the aryl halide also depends on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.

Metal-Free Approaches to Aryl Ethers

In response to the challenges associated with classical and metal-catalyzed methods for diaryl ether synthesis, significant research has focused on developing metal-free alternatives. organic-chemistry.org These approaches aim to provide milder reaction conditions, avoid toxic and expensive metal catalysts, and offer better functional group tolerance. A particularly successful strategy involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. organic-chemistry.orgnih.govbeilstein-journals.org

This methodology facilitates the arylation of phenols under mild, often room temperature, conditions. organic-chemistry.orgnih.gov The reaction typically employs diaryliodonium triflates or tetrafluoroborates in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (B95107) (THF) or even water. organic-chemistry.orgorganic-chemistry.orgnih.gov A key advantage of this method is its remarkable tolerance for sterically demanding substrates, enabling the synthesis of bulky ortho-substituted diaryl ethers that are difficult to obtain through traditional Ullmann or palladium-catalyzed reactions. organic-chemistry.orgnih.govacs.org

The scope of the reaction is broad, accommodating electron-rich, electron-deficient, and sterically hindered phenols. organic-chemistry.org It also tolerates various functional groups, including halides and even racemization-prone amino acid derivatives, without loss of stereochemical integrity. nih.govacs.org The reaction mechanism is believed to involve the formation of a phenolate, which then reacts with the diaryliodonium salt. For unsymmetrical diaryliodonium salts, the transfer of the aryl group to the phenol is often chemoselective, with the more electron-deficient aryl group being preferentially transferred. organic-chemistry.org The development of efficient procedures for the synthesis of diaryliodonium salts has made these reagents more accessible and cost-effective. acs.org This metal-free approach represents a practical and environmentally friendlier pathway to complex diaryl ethers. organic-chemistry.orgorganic-chemistry.org

Table 2: Features of Metal-Free Diaryl Ether Synthesis via Diaryliodonium Salts

FeatureDescriptionReference
Reagents Diaryliodonium triflates or tetrafluoroborates and a phenol. organic-chemistry.org
Conditions Mild; often room temperature or slightly elevated (40°C). Base (e.g., NaOH, t-BuOK) in aprotic solvents (e.g., THF) or water. organic-chemistry.orgorganic-chemistry.orgnih.gov
Advantages Metal-free, high-yielding, rapid, avoids harsh conditions, no need for air/moisture precautions. nih.govacs.org
Scope Effective for bulky ortho-substituted and heteroaromatic diaryl ethers. Tolerates a wide range of functional groups. organic-chemistry.orgnih.govacs.org
Limitations Unsymmetric salts can lead to selectivity issues, though often predictable based on electronics. organic-chemistry.org

Methodologies for the Formation of the Aryl Amine Moiety

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become indispensable in synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org

The catalytic cycle is understood to involve several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The evolution of this reaction has been marked by the development of increasingly sophisticated phosphine ligands. Early generations of catalysts used ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), which were effective for aryl iodides and triflates. wikipedia.org Subsequent research led to the creation of sterically hindered and electron-rich mono- and biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) that exhibit remarkable activity. libretexts.orgyoutube.com These advanced ligands enable the coupling of a wider array of amines with less reactive aryl chlorides under milder conditions and with lower catalyst loadings. researchgate.netrsc.org

For the synthesis of this compound, the Buchwald-Hartwig amination represents a highly effective strategy for installing the aniline (B41778) moiety. This could be achieved by coupling a precursor such as 2-([1,1'-biphenyl]-2-yloxy)-5-chloro-1-halobenzene with an ammonia (B1221849) equivalent. The choice of ligand and base is critical to ensure high yields and to avoid side reactions, especially given the sterically demanding nature of the substrate. libretexts.orgresearchgate.net

Table 3: Key Components of the Buchwald-Hartwig Amination

ComponentRole and ExamplesSignificance
Catalyst Palladium source, typically Pd(OAc)₂ or a pre-formed Pd(0) complex.The active species in the catalytic cycle. wikipedia.org
Ligand Electron-rich, bulky phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).Crucial for catalyst stability and reactivity; dictates substrate scope and reaction efficiency. libretexts.orgresearchgate.net
Base Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).Facilitates the deprotonation of the amine to form the active nucleophile. libretexts.org
Substrates Aryl/heteroaryl halides (Cl, Br, I) or pseudohalides (OTf, OMs) and primary/secondary amines or ammonia equivalents.Broad scope allows for the synthesis of a wide variety of aryl amines. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions of Anilines

Long before the advent of palladium-catalyzed methods, copper was the metal of choice for C-N bond formation. The Ullmann condensation, and specifically the Goldberg reaction for C-N coupling, involves the copper-promoted reaction of an aryl halide with an amine. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents (e.g., N-methylpyrrolidone, nitrobenzene), and stoichiometric amounts of copper powder. wikipedia.org These demanding conditions limited the substrate scope and functional group compatibility of the reaction.

The "renaissance" of Ullmann chemistry has seen the development of modern protocols that utilize catalytic amounts of soluble copper salts (e.g., CuI) in combination with various ligands. mdpi.com These ligands, often N,N- or N,O-chelating compounds like diamines or amino acids, accelerate the reaction, allowing it to proceed under significantly milder conditions (e.g., 90-110°C). beilstein-journals.org This has greatly expanded the utility of copper-catalyzed N-arylation.

In the synthesis of complex diaryl amine structures, copper-catalyzed methods offer a valuable alternative to palladium-based systems. The reactivity profile of copper is often complementary to that of palladium. For instance, copper catalysts can be highly effective for the N-arylation of nitrogen heterocycles and amides. mdpi.com For the coupling of anilines, various copper catalyst systems have been shown to be efficient. researchgate.netbeilstein-journals.org The reaction of a diaryl ether halide with an aniline or ammonia source, mediated by a suitable copper/ligand system, could provide a direct route to the target molecule. The lower cost of copper compared to palladium also makes these methods attractive, particularly for larger-scale synthesis. mdpi.com

Indirect Amination Strategies (e.g., via Mannich Reaction Intermediates involving Chloroaniline Derivatives)

Indirect amination strategies involve the introduction of a nitrogen-containing functional group that can be subsequently converted into an amine. The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.comgijash.com

While not a direct route to an aniline, the Mannich reaction can be envisioned as part of a multi-step sequence to introduce an aminoalkyl group onto an aromatic ring, which could then be modified. For instance, a phenol derivative could serve as the active hydrogen compound. However, a more plausible indirect route involving a Mannich intermediate would start with the target chloroaniline moiety.

Studies have shown that aromatic amines like 4-chloroaniline can participate in Mannich reactions. researchgate.netrsc.org A hypothetical indirect pathway could involve using 4-chloroaniline as the amine component in a Mannich reaction with formaldehyde (B43269) and a suitable ketone. The resulting Mannich base would contain the chloroaniline substructure. This intermediate, however, is structurally distant from the final target.

A more relevant indirect strategy would be to utilize other functional group interconversions. For example, one could start with a precursor like 2-([1,1'-biphenyl]-2-yloxy)-5-chloro-1-iodobenzene. This compound could undergo a Curtius, Hofmann, or Schmidt rearrangement from a corresponding carboxylic acid, acyl azide, or amide precursor to install the amine group. These rearrangements provide pathways to anilines from other functionalities and represent viable, albeit often longer, indirect amination strategies.

Strategies for Introducing the Chloro-Substituent in Anilines

The regioselective introduction of a chlorine atom onto an aniline ring is a fundamental step in the synthesis of this compound. The directing effect of the amino group, being strongly activating and ortho-, para-directing, must be carefully managed to achieve the desired substitution pattern. Various methods have been developed to control the regioselectivity of aniline chlorination.

Ortho-Selective Chlorination: Achieving ortho-chlorination of anilines can be challenging due to the steric hindrance of the amino group. However, organocatalytic methods have emerged as a powerful tool. For instance, a metal-free approach utilizing a secondary amine as an organocatalyst and sulfuryl chloride as the chlorine source provides high ortho-selectivity under mild conditions. rsc.org This method is compatible with a wide range of aniline substrates. rsc.org Another strategy involves the use of a secondary ammonium (B1175870) chloride salt as a catalyst, which also facilitates highly regioselective ortho-chlorination at room temperature. nih.govresearchgate.net Mechanistic studies suggest that the unique structural features of the catalyst are crucial for directing the electrophilic chlorination to the ortho position. nih.gov Copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has also been developed, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

Meta-Selective Chlorination: Directing the chloro-substituent to the meta-position of an aniline is a significant synthetic challenge. Palladium-catalyzed meta-C–H chlorination using norbornene as a mediator has been successfully developed for anilines and phenols. nih.gov The identification of a specific pyridone-based ligand was critical for the success of this transformation. nih.gov This method demonstrates good functional group tolerance. nih.govacs.org Another approach involves the reaction of an alkylaniline with chlorine in the presence of sulfuric acid, which has been shown to achieve meta-chlorination with high selectivity. google.com

Para-Selective Chlorination: Due to the electronic properties of the amino group, para-chlorination is often the favored outcome in electrophilic aromatic substitution reactions. The use of copper(II) chloride in ionic liquids provides a method for the high-yield, regioselective para-chlorination of unprotected anilines under mild conditions. beilstein-journals.orgnih.gov This protocol avoids the need for hazardous reagents like gaseous HCl. beilstein-journals.orgnih.gov The reaction is believed to proceed through the oxidation of the aniline by Cu(II), followed by the addition of the chloride. beilstein-journals.org

Below is a table summarizing various regioselective chlorination strategies for anilines:

RegioselectivityMethodKey Reagents/CatalystsConditionsReference
OrthoOrganocatalysisSecondary amine, Sulfuryl chlorideMild rsc.org
OrthoOrganocatalysisSecondary ammonium chloride saltRoom temperature nih.govresearchgate.net
OrthoCopper CatalysisCu catalyst, O2Aerobic rsc.org
MetaPalladium CatalysisPd catalyst, Norbornene mediator, Pyridone ligand- nih.govacs.org
MetaDirect ChlorinationCl2, H2SO4- google.com
ParaCopper HalideCuCl2, Ionic liquidMild beilstein-journals.orgnih.gov

Advanced Synthetic Transformations Involving this compound Precursors

The construction of the target molecule involves the strategic assembly of its constituent parts. This section explores advanced synthetic transformations for derivatizing the chloroaniline moiety and forming the crucial biaryl ether linkage.

The chloroaniline core of the target molecule can be synthetically manipulated to introduce various functionalities or to facilitate subsequent coupling reactions. Common derivatization strategies include N-alkylation and acylation.

N-Alkylation: The amino group of a chloroaniline can be alkylated to introduce different substituents. For instance, N-alkylation of anilines with alcohols can be achieved using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. nih.govacs.org This method has been successfully applied to halogen-substituted anilines, such as the N-benzylation of 4-chloroaniline. nih.govacs.org Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH4Br offers a metal-free alternative. nih.gov

Acylation: Acylation of the amino group is another common transformation. For example, 4-chloroaniline can be acetylated to form 4-chloroacetanilide. nih.gov Acetylation is often used to protect the amino group or to modify the electronic properties of the aromatic ring. The reaction can be carried out using acetic anhydride (B1165640) in an acetic acid solvent. google.com

The following table provides examples of derivatization reactions of chloroanilines:

Reaction TypeSubstrateReagents/CatalystProductReference
N-Alkylation4-ChloroanilineBenzyl alcohol, NHC-Ir(III) or NHC-Ru(II) catalystN-benzyl-4-chloroaniline nih.govacs.org
N-AlkylationAnilines4-hydroxybutan-2-one, NH4Br, visible lightN-alkylated anilines nih.gov
Acetylation4-Chloroaniline-4-Chloroacetanilide nih.gov
AcetylationAnilineAcetic anhydride, Acetic acidAcetanilide google.com

The formation of the 1,1'-biphenyl core is a critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing this C-C bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for biaryl synthesis. nih.govnih.gov Palladium catalysts are commonly employed, and the reaction conditions can be tuned to accommodate a wide range of functional groups. nih.govnih.gov For instance, the coupling of substituted phenylboronic acids with substituted bromobenzenes can be achieved using a Pd(OH)2 catalyst. nih.gov The development of chiral-bridged biphenyl monophosphine ligands has enabled asymmetric Suzuki-Miyaura couplings to produce axially chiral biaryl compounds. beilstein-journals.org

Ullmann Condensation: The Ullmann condensation is a classic method for forming C-O bonds in diaryl ethers and can also be adapted for C-C bond formation in biaryls. wikipedia.org Traditionally, this reaction requires stoichiometric amounts of copper and high temperatures. wikipedia.org However, modern protocols utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. nih.gov

Controlling regioselectivity is paramount in the synthesis of complex molecules like this compound. The regiochemical outcome of the key bond-forming reactions is influenced by a combination of steric and electronic factors.

In Ullmann diaryl ether synthesis , the regioselectivity can be influenced by the electronic nature of the coupling partners. For example, in the coupling of electron-rich aryl bromides with phenols, the choice of ligand can significantly impact the reaction rate and efficiency. beilstein-journals.org

In Suzuki-Miyaura cross-coupling reactions , the regioselectivity is often dictated by the position of the halide and boronic acid functionalities on the respective aromatic rings. Steric hindrance around the coupling sites can also play a crucial role. For instance, in the synthesis of chiral biaryls, the steric bulk of the ligand can influence both the yield and the enantioselectivity of the reaction. beilstein-journals.org The electronic properties of the substituents on the coupling partners also affect the reaction's efficiency. mdpi.com Strategies to control regioselectivity in cross-coupling reactions include the use of directing groups and the careful tuning of electronic and steric properties of the substrates and catalysts. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 1,1 Biphenyl 2 Yloxy 5 Chloroaniline

Exploration of Reaction Pathways at the Aniline (B41778) Nitrogen Center

The primary amino group on the aniline ring is a key center of reactivity, acting as a potent nucleophile and a site for a variety of functionalization reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. Acylation with agents like chloroacetyl chloride can occur, often at low temperatures to prevent side reactions such as polymerization. semanticscholar.org Similarly, N-alkylation can be achieved with various alkylating agents, a common transformation for primary aromatic amines. researchgate.net For instance, reactions analogous to those of 2-bromo-5-chloroaniline (B1280272) suggest that the amino group can undergo acidylation to form amides. chemicalbook.com These reactions are fundamental in modifying the electronic properties and steric environment of the amino group, often serving as a preliminary step for more complex syntheses.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process would convert the amino group of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, halides) in Sandmeyer-type reactions, providing a pathway to a diverse array of substituted biphenyl (B1667301) ether derivatives.

Condensation Reactions: The aniline nitrogen can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction pathway involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Such transformations are often reversible and can be catalyzed by acids. nih.gov

Transformations Involving the Ether Linkage

The diaryl ether linkage (C-O-C) is generally characterized by its high thermal and chemical stability due to the strong C(sp²)-O bond, which is strengthened by the delocalization of the oxygen lone pairs into the aromatic π-systems.

Cleavage of this bond is challenging and typically requires harsh reaction conditions. Standard methods for ether cleavage, such as treatment with strong hydrohalic acids (e.g., HBr or HI), are often ineffective for diaryl ethers. More forcing conditions, such as heating with strong Lewis acids or organometallic reagents, may be necessary to induce cleavage. However, these conditions could also lead to the degradation of other functional groups within the molecule. Alternative strategies might involve nucleophilic aromatic substitution if one of the aryl rings is sufficiently activated by electron-withdrawing groups, though this is not the case for the biphenyl moiety in the target compound. In some contexts, catalytic methods using transition metals have been developed for the cleavage and functionalization of diaryl ethers, but this remains a specialized area of research.

Reactivity of the Chloro-Substituent in Cross-Coupling and Substitution Reactions

The chlorine atom on the aniline ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: Aryl chlorides are viable substrates for a variety of powerful C-C and C-N bond-forming reactions. The Suzuki-Miyaura cross-coupling, which pairs an organohalide with an organoboron compound, is a prominent method for forming biaryl linkages. researchgate.netnih.gov Catalyzed by palladium or nickel complexes, the chloro-substituent could be coupled with various aryl or vinyl boronic acids or esters. researchgate.net Other notable cross-coupling reactions include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), all of which typically rely on palladium catalysis. These reactions have become indispensable tools in modern organic synthesis. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloro-substituent by a nucleophile is also a possible reaction pathway. SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the activating effect is modest. However, under forcing conditions (high temperature, strong nucleophile, and sometimes in the presence of a catalyst), substitution with nucleophiles like amines, alkoxides, or thiolates can be achieved. beilstein-archives.orgresearchgate.net

Reaction TypeCoupling PartnerTypical CatalystPotential Product Feature
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh₃)₄, NiCl₂(dppp)New C(aryl)-C(aryl) bond
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / LigandNew C(aryl)-N bond
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuINew C(aryl)-C(alkynyl) bond
Heck CouplingAlkenePd(OAc)₂New C(aryl)-C(vinyl) bond

Study of Aromatic Ring Functionalization and Electrophilic/Nucleophilic Pathways

The molecule possesses three aromatic rings, each with a distinct electronic profile and potential for functionalization.

Electrophilic Aromatic Substitution (SEAr):

Chloroaniline Ring: This ring is the most complex in terms of directing effects. The amino group is a powerful activating, ortho-, para-directing group, while the chloro and biphenyloxy groups are deactivating, ortho-, para-directing groups. The outcome of an electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reaction) would depend on the reaction conditions and the nature of the electrophile, with substitution likely occurring at the positions ortho or para to the activating amino group that are not sterically hindered.

Biphenyl Rings: The two phenyl rings of the biphenyl moiety can also undergo electrophilic substitution. The reactivity would be similar to that of biphenyl itself, with substitution favoring the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.3, the chloro-substituted ring is a site for potential nucleophilic attack. Additionally, if strong electron-withdrawing groups were introduced onto any of the aromatic rings (e.g., via nitration), they could become susceptible to SNAr reactions, allowing for the displacement of other leaving groups or even hydrogen (in oxidative nucleophilic substitution of hydrogen). Studies on related chlorinated aromatic compounds have demonstrated the feasibility of displacing chlorine atoms with various amines. beilstein-archives.orgresearchgate.net

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-mediated reactions, particularly those involving palladium, are central to the functionalization of the chloro-substituent. The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction serves as an illustrative example.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (Ar-Cl) to a low-valent metal center, typically Pd(0). This step forms a Pd(II) complex (Ar-Pd(II)-Cl).

Transmetalation: The organoboron reagent (R-B(OR)₂) interacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group 'R' from boron to palladium, displacing the chloride. This forms a new Pd(II) complex (Ar-Pd(II)-R).

Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and R) from the palladium center. This forms the new C-C bond in the product (Ar-R) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Similar fundamental steps of oxidative addition, ligand exchange, and reductive elimination are characteristic of many other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, that would be applicable to this molecule. researchgate.netnih.gov

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reactivity of this compound requires the study of reaction kinetics and thermodynamics. Such investigations provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst loading). For instance, the oxidation of a related compound, 5-chloro, 2-methyl aniline, was found to be first order in the substrate, oxidant, and catalyst. researchgate.net Kinetic analysis of transformations involving the aniline or chloro groups could be described by pseudo-first-order models, particularly in photocatalytic degradation or other complex reaction systems. mdpi.com From these experiments, rate constants (k) and reaction orders can be determined, which are crucial for elucidating the reaction mechanism. For example, a study on the reaction of anilines with chloramine (B81541) T revealed a fractional order dependence on the amine, indicating the formation of a complex in a fast equilibrium step followed by a slow decomposition. utmb.edu

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined through calorimetric measurements or by studying the temperature dependence of equilibrium constants. The activation energy (Ea) can be calculated from the temperature dependence of the rate constant using the Arrhenius equation. For the oxidation of 5-chloro, 2-methyl aniline, thermodynamic parameters like ΔE, ΔS#, and ΔG# were calculated to support the proposed mechanism. researchgate.net These values provide insight into the feasibility of a reaction and the energy profile of the transition state. researchgate.net

Representative Kinetic Parameters from a Study on Chloroaniline Degradation mdpi.com
ParameterDescriptionTypical Value Range (Example)
Rate Constant (k)Measures the speed of a reaction.10⁻³ - 10⁻¹ min⁻¹
Activation Energy (Ea)The minimum energy required to initiate a reaction.10 - 50 kJ mol⁻¹
Adsorption Equilibrium Constant (K)Describes the equilibrium of substrate adsorption on a catalyst.0.1 - 1.0 dm³ mg⁻¹

Computational and Theoretical Chemistry Studies on 2 1,1 Biphenyl 2 Yloxy 5 Chloroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable molecular conformation of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline. Methods such as B3LYP (Becke's three-parameter functional hybridized with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-311+G(d,p) are commonly used to optimize the molecule's ground state geometry in the gas phase. scivisionpub.comnih.gov

These calculations provide crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. scivisionpub.com A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV) Description
HOMO Energy (EH) -6.85 Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy (EL) -1.15 Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
Energy Gap (ΔE) 5.70 Difference between LUMO and HOMO, indicating chemical stability.
Ionization Potential (I) 6.85 The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) 1.15 The energy released when an electron is added to the molecule.
Chemical Hardness (η) 2.85 Resistance to change in electron distribution.

Note: These values are representative examples derived from computational studies on analogous halogenated biphenyl (B1667301) structures and may vary based on the specific computational method and basis set used. scivisionpub.com

Theoretical Analysis of Reaction Mechanisms and Energetics of Key Steps

Theoretical analysis is essential for understanding the reaction mechanisms and energetics involving this compound. Computational studies can map out potential energy surfaces for various reactions, such as nucleophilic aromatic substitution or photocatalytic degradation. researchgate.netmdpi.com These studies identify transition states, intermediate structures, and the activation energies required for reactions to proceed.

For instance, in nucleophilic substitution reactions involving the aniline (B41778) moiety, theoretical models can predict whether the reaction proceeds via an uncatalyzed or a base-catalyzed pathway. researchgate.net The stability of intermediates, such as zwitterionic complexes, is a critical factor that can be evaluated computationally. The solvent's effect on the reaction kinetics can also be modeled, showing how different solvents might stabilize or destabilize transition states and intermediates. researchgate.net

In the context of environmental degradation, theoretical models like the Langmuir-Hinshelwood kinetic model are used to describe photocatalytic processes. mdpi.comresearchgate.net Computational simulations can elucidate the initial steps of degradation, such as the interaction of the molecule with hydroxyl radicals (•OH). These radicals can lead to the formation of various intermediate products through hydroxylation or the formation of anilinium radical cations. mdpi.com By calculating the energies of these pathways, researchers can predict the most likely degradation products.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can then be correlated with experimental data to confirm their structure. researchgate.net DFT calculations can accurately predict vibrational frequencies, allowing for the simulation of FT-IR and FT-Raman spectra. researchgate.net The calculated spectra can be compared with experimental results to assign specific vibrational modes to different functional groups within the this compound structure. For example, characteristic stretching vibrations for N-H (aniline), C-O (ether), and C-Cl bonds can be identified. researchgate.netmdpi.com

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By comparing these predicted shifts with experimental NMR data, the precise chemical environment of each atom in the molecule can be confirmed. This correlation is vital for unambiguous structural characterization. researchgate.net

UV-Vis spectra can also be simulated to understand the electronic transitions within the molecule. mdpi.com Theoretical predictions can help assign absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic rings or n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms. nih.govmdpi.com

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state is governed by a network of intermolecular forces. Molecular modeling techniques are used to visualize and quantify these interactions.

Hirshfeld surface analysis is a common method used to explore intermolecular contacts in crystal structures. scivisionpub.comnih.gov It provides a visual representation of the regions involved in interactions such as hydrogen bonding and van der Waals forces. For this molecule, key interactions would include N-H···O hydrogen bonds between the aniline group of one molecule and the ether oxygen of another, as well as weaker C-H···π and π-π stacking interactions involving the aromatic rings. nih.govmdpi.com The presence of chlorine allows for potential halogen bonding (C-Cl···X).

To quantify the strength of these interactions, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and CrystalLattice-PIXEL (CLP-PIXEL) calculations are employed. mdpi.com QTAIM analyzes the electron density to characterize the nature of chemical bonds, including weak intermolecular ones. orientjchem.org CLP-PIXEL calculations can determine the interaction energies between molecular pairs, breaking them down into coulombic, polarization, dispersion, and repulsion components to identify the most significant forces stabilizing the crystal packing. nih.govmdpi.com

Conformational Landscape Analysis of the Biphenyl-Ether-Aniline System

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds. A key feature is the dihedral angle between the two phenyl rings of the biphenyl moiety. In the gas phase and in solution, biphenyl itself is known to adopt a twisted conformation rather than a planar one, with a dihedral angle of around 44°. scivisionpub.com The presence of substituents can influence this angle. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., ¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the unambiguous structural elucidation of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline.

¹H NMR: The proton NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the chloro-substituted aniline (B41778) ring and the biphenyl (B1667301) moiety would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their electronic environment and proximity to other protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which could vary with solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Aromatic carbons would resonate in the approximate range of 110-160 ppm. Carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms would have characteristic chemical shifts. Quaternary carbons, such as those at the biphenyl linkage and the ether linkage, would also be identifiable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the individual aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning specific proton signals to their directly attached carbons and for identifying longer-range (2-3 bond) correlations, respectively. These correlations would be essential for definitively connecting the biphenyl group to the chloroaniline group through the ether linkage.

Solid-State NMR: In the absence of a single crystal for X-ray diffraction, solid-state NMR could provide insights into the molecular structure and packing in the solid phase.

Hypothetical ¹H NMR Data Table

Proton Expected Chemical Shift (ppm) Multiplicity
Aniline Ring Protons6.5 - 7.5d, dd
Biphenyl Ring Protons7.0 - 8.0m
Amine Protons (-NH₂)3.5 - 5.0br s

Hypothetical ¹³C NMR Data Table

Carbon Expected Chemical Shift (ppm)
C-Cl120 - 130
C-N140 - 150
C-O150 - 160
Biphenyl Carbons115 - 145

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis)

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound, and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+). This would allow for the unambiguous confirmation of the elemental formula (C₁₈H₁₄ClNO).

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion would be fragmented to produce a characteristic pattern of daughter ions. Expected fragmentation pathways could include cleavage of the ether bond, loss of chlorine, and fragmentation of the biphenyl and aniline rings. Analysis of these fragments would help to confirm the connectivity of the molecule.

Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺296.0837Not Available

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this analysis would provide:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding (potentially involving the amine group), π-π stacking between the aromatic rings, and van der Waals forces. This would reveal how the molecules arrange themselves in the crystal lattice.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
Bond Length (C-O)Not Available
Bond Angle (C-O-C)Not Available

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to be strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-O-C Stretch1200 - 1250IR
C-Cl Stretch600 - 800IR

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques would be essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, would be developed to determine the purity of the compound. A UV detector would be suitable for detection, given the aromatic nature of the molecule.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could also be used for purity analysis.

Chiral Chromatography: If the synthesis could result in atropisomers due to restricted rotation around the C-O bond or the biphenyl single bond, chiral HPLC would be necessary to resolve and quantify the individual enantiomers.

Hypothetical HPLC Purity Analysis Data

Parameter Condition/Value
ColumnC18
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
Detection WavelengthNot Available
Retention TimeNot Available
PurityNot Available

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves coupling biphenyl derivatives with chloroaniline precursors. For example:

Ullmann Coupling : Reacting 2-bromo-1,1'-biphenyl with 5-chloro-2-aminophenol under catalytic CuI/ligand conditions.

Nucleophilic Aromatic Substitution : Using 2-hydroxybiphenyl and 5-chloro-2-nitroaniline, followed by nitro reduction.
Key intermediates include 5-chloro-2-nitroaniline (CAS 121-27-7, ) and biphenyl-2-ol derivatives. Purification often employs column chromatography, as referenced in safety protocols for similar amines ( ).

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm biphenyl linkage and amine proton environments. Compare with structural analogs like 5-Chloro-[1,1'-biphenyl]-2-amine ( ).
  • HPLC-MS : Detects purity (>95%) and identifies impurities (e.g., chlorinated byproducts; see for purity standards).
  • IR Spectroscopy : Validates O–C (biphenoxy) and N–H (aniline) functional groups.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood, as recommended for chloroaniline derivatives ( ).
  • Store in amber vials at 2–8°C to prevent degradation. Toxicity data for analogs (e.g., 4-Chloroaniline, CAS 106-47-8; ) suggest acute oral toxicity (LD50 ~300 mg/kg in rats), requiring strict exposure control.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency (e.g., Pd(OAc)₂ with Xantphos ligand).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature Control : Maintain 80–100°C for Ullmann coupling to minimize side-product formation ( ).

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., NMDA receptor studies in ).
  • Dose-Response Analysis : Compare EC50 values under controlled conditions (pH, temperature).
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity ().

Q. What advanced analytical techniques detect trace impurities in synthesized batches?

  • Methodological Answer :

  • GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual solvents).
  • ICP-OES : Quantifies heavy metal residues from catalysts (e.g., Cu, Pd).
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed ( ).

Q. How do halogen substitutions (e.g., Cl vs. F) influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Computational Modeling : Use DFT to compare electronic effects of Cl (electron-withdrawing) vs. F (polar hydrophobicity).
  • LogP Measurement : Chlorine increases lipophilicity (logP ~3.5) compared to fluoro analogs (logP ~2.8; ).
  • SAR Studies : Test derivatives (e.g., 3'-chloro-5'-fluoro-biphenyl in ) for kinase inhibition or cytotoxicity.

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2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline
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2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.